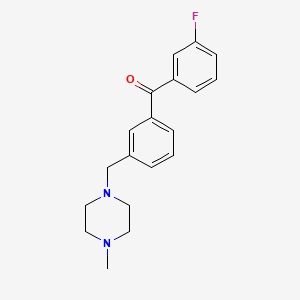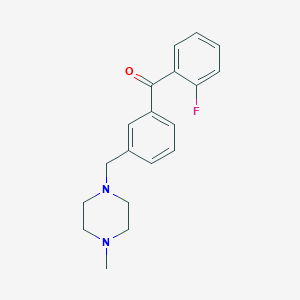![molecular formula C21H31NO4 B1327256 8-[2-(morpholinométhyl)phényl]-8-oxooctanoate d’éthyle CAS No. 898751-61-6](/img/structure/B1327256.png)
8-[2-(morpholinométhyl)phényl]-8-oxooctanoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a morpholine ring, which is known for its diverse biological and therapeutic effects .
Applications De Recherche Scientifique
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential inhibitory activity against enzymes such as human legumain and cholinesterases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s due to its enzyme inhibitory properties.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate typically involves a two-step process. The first step is a Mannich reaction, where morpholine, formaldehyde, and 2-phenylacetaldehyde are reacted to form the intermediate compound. This is followed by a Michael addition reaction with ethyl 8-oxooctanoate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as human legumain and cholinesterases by binding to their active sites, thereby preventing their normal function . This inhibition can modulate various biological pathways, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Reboxetine: An antidepressant with a morpholine moiety.
Moclobemide: Another antidepressant containing a morpholine ring.
Emorfazone: An antipyretic and analgesic with a similar structure.
Uniqueness
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring with an oxooctanoate ester makes it particularly effective in enzyme inhibition, setting it apart from other morpholine-containing compounds .
Propriétés
IUPAC Name |
ethyl 8-[2-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAMVWJDLXZSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643573 |
Source


|
| Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-61-6 |
Source


|
| Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

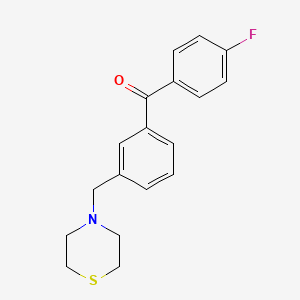


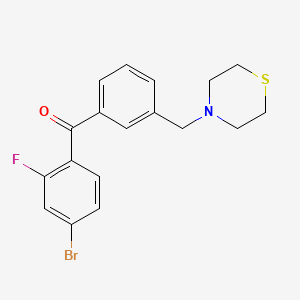
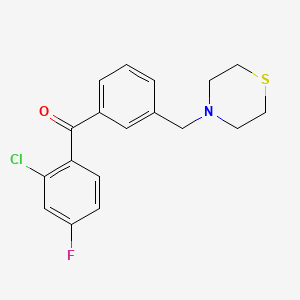
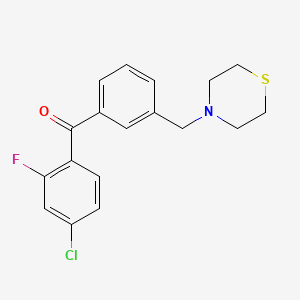
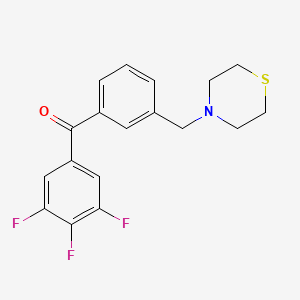
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
